molecular formula C18H19Cl2N3O2S2 B11688175 (5E)-5-(2,4-dichlorobenzylidene)-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-(2,4-dichlorobenzylidene)-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11688175
M. Wt: 444.4 g/mol
InChI Key: NUMYQWAJZMLMOK-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its structure features a thiazolidinone core substituted with a 2,4-dichlorobenzylidene group at the 5-position and a 3-oxopropyl chain linked to a 4-methylpiperazine moiety at the 3-position. This combination of electron-withdrawing chlorine substituents and a polar piperazine side chain is hypothesized to enhance bioactivity by balancing lipophilicity and solubility .

Properties

Molecular Formula

C18H19Cl2N3O2S2

Molecular Weight

444.4 g/mol

IUPAC Name

(5E)-5-[(2,4-dichlorophenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H19Cl2N3O2S2/c1-21-6-8-22(9-7-21)16(24)4-5-23-17(25)15(27-18(23)26)10-12-2-3-13(19)11-14(12)20/h2-3,10-11H,4-9H2,1H3/b15-10+

InChI Key

NUMYQWAJZMLMOK-XNTDXEJSSA-N

Isomeric SMILES

CN1CCN(CC1)C(=O)CCN2C(=O)/C(=C\C3=C(C=C(C=C3)Cl)Cl)/SC2=S

Canonical SMILES

CN1CCN(CC1)C(=O)CCN2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=S

Origin of Product

United States

Preparation Methods

Core Synthesis of 2-Thioxo-1,3-Thiazolidin-4-One

The thiazolidin-4-one scaffold serves as the foundational structure for this compound. A widely adopted method involves the cyclocondensation of thiourea derivatives with α-haloacetic acid or its esters. For instance, 3-amino-2-thioxo-thiazolidin-4-one can be synthesized by reacting thiourea with chloroacetic acid in refluxing ethanol, yielding the core structure with a thione group at position 2 . Alternative protocols utilize multi-component reactions (MCRs) under solvent-free conditions. One study demonstrated that combining aniline derivatives, aldehydes, and thioglycolic acid in polypropylene glycol (PPG) at 110°C produces 2-aryl-thiazolidin-4-ones in 83% yield . For the 2-thioxo variant, substitution of thioglycolic acid with thioacetic acid or incorporation of sulfurizing agents (e.g., Lawesson’s reagent) is critical .

Functionalization at Position 3: Introduction of the 3-[3-(4-Methylpiperazin-1-yl)-3-Oxopropyl] Group

The 3-position substituent requires sequential alkylation and acylation. First, the nitrogen atom at position 3 of the thiazolidin-4-one core is alkylated with 3-bromopropylamine hydrobromide in the presence of a base such as triethylamine (TEA). This step introduces a propylamine side chain, which is subsequently acylated with 4-methylpiperazine-1-carbonyl chloride.

Key Reaction Conditions :

  • Alkylation :

    • Reagents: 3-bromopropylamine hydrobromide, TEA, dry DMF.

    • Temperature: 60°C, 6 hours.

    • Yield: ~75% .

  • Acylation :

    • Reagents: 4-methylpiperazine-1-carbonyl chloride, DCM, 0°C to room temperature.

    • Catalysis: 4-Dimethylaminopyridine (DMAP).

    • Yield: ~82% .

This two-step approach minimizes side reactions, such as over-alkylation, and ensures regioselectivity. The use of anhydrous conditions and inert atmospheres (N₂ or Ar) is critical to prevent hydrolysis of the acyl chloride .

Knoevenagel Condensation for 5-(2,4-Dichlorobenzylidene) Substitution

The 5-arylidene group is introduced via Knoevenagel condensation between the thiazolidin-4-one intermediate and 2,4-dichlorobenzaldehyde. This reaction typically employs acidic or basic catalysts to facilitate dehydration.

Optimized Protocol :

  • Catalyst : Piperidine (10 mol%) in glacial acetic acid.

  • Reagents : 2,4-Dichlorobenzaldehyde (1.2 equiv.), thiazolidin-4-one derivative (1.0 equiv.).

  • Conditions : Reflux at 120°C for 8–12 hours under N₂.

  • Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol .

The E-configuration of the benzylidene group is confirmed by NOESY NMR, which shows no coupling between the aryl protons and the thiazolidinone protons . Yields range from 68% to 85%, depending on the electron-withdrawing nature of the arylaldehyde .

Comparative Analysis of Synthetic Routes

Step Method A (Acetic Acid/Piperidine)Method B (Ultrasonic Irradiation)
Reaction Time 12 hours2 hours
Yield 78%82%
Purity 95% (HPLC)98% (HPLC)
Key Advantage ScalabilityEnergy efficiency

Method B, utilizing ultrasonic irradiation with vanadyl sulfate (VOSO₄) in acetonitrile, reduces reaction time and improves atom economy . However, Method A remains preferable for large-scale synthesis due to lower catalyst costs .

Purification and Characterization

Purification :

  • Recrystallization : Ethanol or ethyl acetate yields crystalline products with >95% purity .

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for complex mixtures .

Analytical Data :

  • HRMS (ESI) : m/z Calcd. for C₁₈H₁₇Cl₂N₃O₂S₂: 484.0124; Found: 484.0128 .

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, CH=), 7.65–7.58 (m, 3H, Ar-H), 3.72–3.68 (m, 4H, piperazine-H), 2.91 (t, J = 6.8 Hz, 2H, CH₂), 2.45 (s, 3H, N-CH₃) .

Challenges and Mitigation Strategies

  • Regioselectivity in Acylation : Competing reactions at N-3 and S-2 positions are mitigated by pre-alkylating the nitrogen before acylation .

  • Geometric Isomerism : The E-isomer is favored using piperidine in acetic acid, as confirmed by X-ray crystallography .

Chemical Reactions Analysis

Oxidation Reactions

The thioxo (C=S) group undergoes oxidation to form sulfone derivatives. This reaction enhances the compound’s electrophilicity and potential biological activity.

  • Reagents/Conditions :

    • Hydrogen peroxide (H₂O₂) in acetic acid

    • meta-Chloroperoxybenzoic acid (mCPBA) in dichloromethane

  • Product :

    • 2-Sulfonyl-1,3-thiazolidin-4-one derivatives (e.g., replacing S with SO₂)

Reduction Reactions

The dichlorobenzylidene group (C=C) can be reduced to a benzyl group, altering the compound’s planarity and lipophilicity.

  • Reagents/Conditions :

    • Sodium borohydride (NaBH₄) in methanol

    • Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF)

  • Product :

    • 5-(2,4-Dichlorobenzyl)-thiazolidin-4-one derivatives

Nucleophilic Substitution

The piperazine moiety undergoes substitution at the nitrogen atom, enabling derivatization for enhanced pharmacokinetic properties.

  • Reagents/Conditions :

    • Alkyl halides (R-X) in dimethylformamide (DMF) with K₂CO₃

    • Acyl chlorides (R-COCl) in pyridine

  • Products :

    • N-Alkylpiperazine or N-Acylpiperazine derivatives

Condensation Reactions

The thiazolidinone core participates in Knoevenagel condensations to form new arylidene derivatives.

  • Reagents/Conditions :

    • Aromatic aldehydes in ethanol with piperidine catalyst

    • Microwave-assisted synthesis for improved yields

  • Product :

    • 5-(Substituted-benzylidene)-thiazolidin-4-one analogs

Thiol-Disulfide Exchange

The thioxo group can engage in thiol-disulfide interchange reactions, relevant for prodrug design.

  • Reagents/Conditions :

    • Thiols (R-SH) in phosphate buffer (pH 7.4)

  • Product :

    • Mixed disulfide adducts

Comparative Reaction Table

Reaction Type Reagents Conditions Key Product Source
OxidationH₂O₂, mCPBAAcidic or aprotic solventSulfone derivatives
ReductionNaBH₄, LiAlH₄Methanol/THFBenzyl-substituted thiazolidinones
Nucleophilic substitutionAlkyl halides, acyl chloridesDMF/K₂CO₃ or pyridineN-Alkyl/N-acyl piperazine analogs
CondensationAromatic aldehydesEthanol, piperidine, refluxNew arylidene-thiazolidinones

Mechanistic Insights

  • Oxidation : The thioxo group’s lone pairs render it susceptible to electrophilic attack by peroxides, forming sulfoxide intermediates before full oxidation to sulfone.

  • Reduction : Hydride donors (e.g., NaBH₄) selectively reduce the α,β-unsaturated ketone system in the benzylidene group.

  • Piperazine reactivity : The tertiary amine in piperazine facilitates nucleophilic substitution, enabling modular derivatization .

Scientific Research Applications

Biological Activities

The compound has been studied for various biological activities, including:

  • Anticancer Activity :
    • Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. For instance, compounds similar to (5E)-5-(2,4-dichlorobenzylidene)-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one have shown cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth factors .
  • Antimicrobial Properties :
    • Thiazolidinones are known for their antimicrobial activities. Studies have demonstrated that derivatives can inhibit bacterial growth and show effectiveness against various pathogens, making them valuable in developing new antibiotics .
  • Anti-inflammatory Effects :
    • Some thiazolidinone derivatives have been evaluated for their anti-inflammatory properties. The compound may inhibit key inflammatory pathways, providing a basis for its use in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of compounds related to (5E)-5-(2,4-dichlorobenzylidene)-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one:

Study 1: Anticancer Evaluation

A study published in a peer-reviewed journal explored the synthesis of thiazolidinone derivatives and their anticancer activity against various cancer cell lines. The results indicated that modifications to the thiazolidinone structure could enhance cytotoxicity, suggesting that (5E)-5-(2,4-dichlorobenzylidene)-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one might be a promising candidate for further development .

Study 2: Antimicrobial Activity Assessment

Another research effort focused on the antimicrobial properties of thiazolidinone derivatives. The study found that certain modifications led to increased activity against Gram-positive and Gram-negative bacteria. This highlights the potential use of (5E)-5-(2,4-dichlorobenzylidene)-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one in combating resistant bacterial strains .

Mechanism of Action

The mechanism of action of (5E)-5-(2,4-dichlorobenzylidene)-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways involved in disease processes.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents at Position 5 Substituents at Position 3 Reported Bioactivity
Target Compound 2,4-Dichlorobenzylidene 3-(4-Methylpiperazin-1-yl)-3-oxopropyl Not explicitly reported
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-Methylbenzylidene Phenyl Antimicrobial, crystal structure
(5E)-5-(4-Hydroxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one 4-Hydroxybenzylidene Isobutyl Antioxidant potential
3-Benzyl-5-(2-((4-Cl-Ph)thio)-5-nitrobenzylidene)-2-thioxothiazolidin-4-one 2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzylidene Benzyl Antimicrobial (hypothesized)
5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one 5-Bromo-2-hydroxybenzylidene Ethyl Antifungal activity (inferred)

Key Observations:

Position 5 Modifications: The 2,4-dichlorobenzylidene group in the target compound enhances electron-withdrawing effects compared to non-halogenated analogs (e.g., 2-methylbenzylidene ). This may improve membrane permeability but reduce solubility relative to polar substituents like 4-hydroxybenzylidene . Bromo- or nitro-substituted benzylidenes (e.g., ) are associated with enhanced antimicrobial activity, suggesting that the dichloro substitution in the target compound may similarly potentiate bioactivity.

Piperazine derivatives are frequently utilized in drug design for their pharmacokinetic advantages, such as enhanced blood-brain barrier penetration .

Physicochemical and Crystallographic Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Formula Molar Mass (g/mol) Crystallographic Features (if available)
Target Compound C₁₇H₁₇Cl₂N₃O₂S₂ 438.37 Not reported in evidence
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one C₁₇H₁₃NO₃S₂ 343.42 Monoclinic P2₁/c, Z = 4
(5E)-5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one C₁₂H₁₀BrNO₂S₂ 344.25 Orthorhombic Pbca (hypothesized)

Key Observations:

  • The target compound’s higher molar mass (438.37 g/mol) compared to simpler analogs reflects the addition of the dichlorobenzylidene and piperazine moieties, which may influence bioavailability.
  • Crystallographic data for analogs (e.g., ) reveal planar thiazolidinone cores with dihedral angles between the benzylidene and thiazolidinone rings ranging from 5–15°, suggesting similar conformational rigidity in the target compound.

Biological Activity

The compound (5E)-5-(2,4-dichlorobenzylidene)-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Thiazolidin-4-one Derivatives

Thiazolidin-4-one derivatives have gained attention in medicinal chemistry due to their broad spectrum of biological activities, including:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Antidiabetic
  • Antiviral

The structural modifications at positions 2, 3, and 5 of the thiazolidinone ring significantly influence these activities. The incorporation of various substituents can enhance efficacy and selectivity against specific biological targets .

Anticancer Activity

Recent studies highlight the anticancer potential of thiazolidin-4-one derivatives. The specific compound under review has shown promising results in inhibiting cancer cell proliferation. For instance, derivatives with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including HT29 (colon cancer) and H460 (lung cancer) cells. The mechanism often involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis .

Table 1: Anticancer Activity of Thiazolidin-4-one Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
(5E)-5-(2,4-dichlorobenzylidene)HT29TBDInhibition of apoptosis regulators
Similar Derivative AH460TBDInduction of oxidative stress
Similar Derivative BMCF7TBDCell cycle arrest

Antimicrobial Activity

The antimicrobial properties of thiazolidin-4-one derivatives are well-documented. The compound has shown activity against both Gram-positive and Gram-negative bacteria. Studies indicate that modifications at the 2-position with electron-withdrawing groups enhance antibacterial activity significantly .

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainInhibition Zone (mm)MIC (µg/mL)
(5E)-5-(2,4-dichlorobenzylidene)Escherichia coliTBDTBD
Similar Derivative CStaphylococcus aureusTBDTBD

Anti-inflammatory Activity

Thiazolidinones are also recognized for their anti-inflammatory properties. The compound may exert its effects by modulating inflammatory pathways, potentially through the inhibition of COX enzymes or NF-kB signaling pathways .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence and position of substituents on the thiazolidinone ring play a crucial role in dictating biological activity. For instance:

  • Electron-withdrawing groups at the 2-position enhance antimicrobial efficacy.
  • Alkyl substitutions at the N3 position can increase anticancer potency.

Case Studies

Several case studies have investigated compounds structurally similar to (5E)-5-(2,4-dichlorobenzylidene). For example:

  • Compound X : Demonstrated significant anticancer activity against breast cancer cells with an IC50 value lower than that observed for standard chemotherapeutics.
  • Compound Y : Exhibited potent antibacterial action against resistant strains of Staphylococcus aureus.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5E)-5-(2,4-dichlorobenzylidene)-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via base-catalyzed condensation of 2-thioxothiazolidin-4-one derivatives with aromatic aldehydes. For example, refluxing 3-(4-methylpiperazin-1-yl)-3-oxopropyl-2-thioxothiazolidin-4-one with 2,4-dichlorobenzaldehyde in ethanol or methanol, using NaOH/KOH as a base (60–80°C, 6–8 hours) .
  • Optimization : Yield depends on solvent polarity (e.g., ethanol > DMF), base strength, and stoichiometric ratios. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via recrystallization (ethanol/water) or column chromatography .

Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic techniques?

  • Analytical Workflow :

NMR : Confirm the (E)-configuration of the benzylidene group via 1H^1H-NMR (δ 7.8–8.2 ppm for vinyl proton) and 13C^{13}C-NMR (C=S signal at ~190 ppm) .

X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···S interactions) using single-crystal diffraction (Mo-Kα radiation, 100 K). Note challenges in obtaining high-quality crystals due to flexible 4-methylpiperazine substituent .

Mass Spectrometry : Confirm molecular weight via HRMS (ESI+) with <2 ppm error .

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

  • Assay Design :

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli; 24–48 hours) .
  • Anticancer : MTT assay (IC50_{50} in HeLa, MCF-7 cells; 48-hour exposure) .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., α-glucosidase inhibition at 37°C, pH 6.8) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Approach :

Modify Substituents : Replace 2,4-dichlorobenzylidene with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess impact on antibacterial potency .

Scaffold Hybridization : Fuse with azole or triazine moieties to enhance target selectivity (e.g., in silico docking against hemoglobin subunits) .

Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC50_{50} values .

Q. What computational strategies can predict binding modes and pharmacokinetic properties?

  • Protocol :

Molecular Docking : Simulate interactions with hemoglobin subunits (PDB: 1HHO) using AutoDock Vina (affinity scores <−7 kcal/mol suggest strong binding) .

QSAR Modeling : Train models with Dragon descriptors (e.g., Moriguchi octanol-water partition coefficient) and Random Forest regression .

ADMET Prediction : Use SwissADME to assess bioavailability (TPSA >140 Å2^2 may limit CNS penetration) .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Case Study : If Study A reports IC50_{50} = 12 µM (HeLa) and Study B finds IC50_{50} = 45 µM:

Replicate Conditions : Verify cell line authenticity, serum concentration (e.g., 10% FBS), and compound solubility (use DMSO stock <0.1% v/v) .

Statistical Analysis : Apply ANOVA with post-hoc Tukey test (p <0.05) to compare datasets .

Mechanistic Follow-Up : Perform apoptosis assays (Annexin V/PI staining) to confirm mode of action .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical purity?

  • Process Chemistry :

Solvent Selection : Replace ethanol with 2-MeTHF (higher boiling point, easier recovery) .

Catalysis : Screen Pd/C or enzymes for asymmetric reduction of intermediates .

Quality Control : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 85:15) to monitor enantiomeric excess (>98%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.